molecular formula C16H25NO B310672 4-methyl-N-octylbenzamide

4-methyl-N-octylbenzamide

Cat. No.: B310672
M. Wt: 247.38 g/mol
InChI Key: YLOQYJXWAPFPMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-octylbenzamide is a synthetic N-alkyl benzamide derivative of interest in medicinal chemistry and life sciences research. This compound features a benzamide core structure substituted with a methyl group and an octyl chain, a scaffold known to exhibit various biological activities. Structural analogs of N-alkyl benzamides, such as 3,4,5-trihydroxy-N-alkyl-benzamides, have been synthesized and investigated for their significant anticancer effects, including the induction of apoptosis in human colon carcinoma HCT-116 cells . The broader class of benzamide compounds is also recognized for its fungicidal properties, as documented in patent literature . The molecular framework of this compound serves as a valuable building block in organic synthesis, particularly for exploring structure-activity relationships (SAR). Researchers utilize this compound to develop and test novel molecules for potential pharmacological applications. Based on its structure and data from closely related compounds, it is characterized by high lipophilicity, which can influence its bioavailability and interaction with biological membranes . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

4-methyl-N-octylbenzamide

InChI

InChI=1S/C16H25NO/c1-3-4-5-6-7-8-13-17-16(18)15-11-9-14(2)10-12-15/h9-12H,3-8,13H2,1-2H3,(H,17,18)

InChI Key

YLOQYJXWAPFPMJ-UHFFFAOYSA-N

SMILES

CCCCCCCCNC(=O)C1=CC=C(C=C1)C

Canonical SMILES

CCCCCCCCNC(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Advanced Spectroscopic and Chromatographic Characterization of N Octylbenzamide Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For 4-methyl-N-octylbenzamide, both ¹H and ¹³C NMR spectroscopy are employed to confirm its structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the N-H proton, the methylene (B1212753) groups of the octyl chain, and the methyl group on the benzene (B151609) ring are observed. The chemical shifts (δ) are measured in parts per million (ppm). msu.edu

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. For this compound, characteristic peaks are observed for the carbonyl carbon, the aromatic carbons (including the quaternary carbons), the carbons of the octyl chain, and the methyl carbon. rsc.org

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound

Nucleus Chemical Shift (δ, ppm) Assignment
¹H~7.6 (d)Aromatic protons ortho to carbonyl
¹H~7.2 (d)Aromatic protons meta to carbonyl
¹H~6.0 (t)N-H (amide proton)
¹H~3.4 (q)-CH₂- adjacent to NH
¹H~2.4 (s)Ar-CH₃ (methyl group on ring)
¹H~1.6 (m)-CH₂- β to NH
¹H~1.3 (m)-(CH₂)₅- (methylene chain)
¹H~0.9 (t)-CH₃ (terminal methyl of octyl)
¹³C~167C=O (carbonyl)
¹³C~142Aromatic C-CH₃
¹³C~132Aromatic C-C=O
¹³C~129Aromatic CH (meta)
¹³C~127Aromatic CH (ortho)
¹³C~40-CH₂- adjacent to NH
¹³C~32-CH₂- (various in octyl chain)
¹³C~29-CH₂- (various in octyl chain)
¹³C~27-CH₂- (various in octyl chain)
¹³C~23-CH₂- (various in octyl chain)
¹³C~21Ar-CH₃
¹³C~14-CH₃ (terminal methyl of octyl)

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation. savemyexams.com The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of key functional groups.

The most prominent features in the IR spectrum include:

N-H Stretch: A sharp to moderately broad absorption band typically appears in the region of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the amide group.

C-H Stretches: Absorption bands for C-H stretching vibrations are observed. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the octyl and methyl groups are found just below 3000 cm⁻¹. spectroscopyonline.com

C=O Stretch (Amide I band): A strong, sharp absorption peak is observed in the range of 1630-1680 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration in a secondary amide. pg.edu.pl

N-H Bend (Amide II band): This band, resulting from the in-plane bending of the N-H bond, is typically found around 1515-1570 cm⁻¹.

Aromatic C=C Stretches: Several peaks of variable intensity are usually present in the 1450-1600 cm⁻¹ region, indicating the presence of the benzene ring. libretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3350N-H StretchSecondary Amide
~3050C-H StretchAromatic
~2925, 2855C-H StretchAliphatic (Octyl, Methyl)
~1645C=O Stretch (Amide I)Carbonyl
~1540N-H Bend (Amide II)Secondary Amide
~1600, 1490C=C StretchAromatic Ring

Note: The values are approximate and can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and structural features of a compound through its fragmentation pattern. msu.edu

For this compound (C₁₆H₂₅NO), the molecular weight is 247.38 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 247.

The fragmentation of this compound is expected to follow characteristic pathways for amides. libretexts.org Key fragmentation processes include:

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom is common in amines and amides.

McLafferty Rearrangement: For amides with a sufficiently long alkyl chain, a McLafferty rearrangement can occur, leading to the elimination of a neutral alkene.

Cleavage of the Amide Bond: The C-N bond can cleave, leading to the formation of acylium ions.

Commonly observed fragment ions would include:

[CH₃C₆H₄CO]⁺: An acylium ion with m/z 119, resulting from the cleavage of the C-N bond.

[CH₃C₆H₄CONH₂]⁺˙: A fragment with m/z 135, potentially formed through rearrangement and cleavage. sielc.com

Fragments arising from the loss of alkyl radicals from the octyl chain. docbrown.info

Table 3: Expected Mass Spectrometry Fragmentation Data for this compound

m/z Value Proposed Fragment Ion Formation Pathway
247[C₁₆H₂₅NO]⁺˙Molecular Ion
148[CH₃C₆H₄CONHCH₂]⁺Alpha-cleavage
135[CH₃C₆H₄CONH₂]⁺˙Cleavage with H-transfer
119[CH₃C₆H₄CO]⁺Acylium ion from C-N cleavage
91[C₇H₇]⁺Tropylium ion from cleavage of the benzoyl group

Note: The relative abundance of these fragments can vary depending on the ionization energy and the specific mass spectrometer used.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation Studies

High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture. turkjps.org For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. jpionline.org This method is crucial for assessing the purity of the synthesized compound and for monitoring reaction progress.

A typical RP-HPLC setup for this compound would involve:

Stationary Phase: A nonpolar stationary phase, such as a C18 (octadecylsilyl) column. ejgm.co.ukpensoft.net

Mobile Phase: A polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. ejgm.co.uk The composition can be run isocratically (constant composition) or with a gradient (changing composition) to achieve optimal separation.

Detection: A UV detector is commonly used, as the benzamide (B126) chromophore absorbs UV light, typically around 230-270 nm.

The retention time (t_R) of this compound is a key parameter, indicating how long the compound is retained on the column. This value is dependent on the specific chromatographic conditions. The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Table 4: Typical HPLC Parameters for the Analysis of this compound

Parameter Condition
Column Reversed-Phase C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 20 µL
Column Temperature Ambient or controlled (e.g., 25 °C)

Note: These parameters are illustrative and would require optimization for specific applications to ensure adequate resolution and peak shape. pensoft.net

Computational and Theoretical Chemistry Approaches in Benzamide Research

Quantum Chemical Calculations: Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for studying the electronic structure of molecules. DFT methods are used to determine a molecule's geometry, electronic properties, and spectroscopic characteristics. For a molecule such as 4-methyl-N-octylbenzamide, DFT calculations can elucidate the distribution of electron density and identify the most reactive sites.

A key application of DFT is Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular reactivity and stability; a smaller gap generally implies higher reactivity. nih.gov

In studies on related benzamide (B126) derivatives, DFT calculations have been used to understand how different substituents affect the electronic properties and reactivity of the benzamide core. nih.govresearchgate.netchinesechemsoc.org For this compound, the electron-donating methyl group on the phenyl ring and the long alkyl chain on the nitrogen atom would influence the HOMO-LUMO energies. DFT calculations could precisely quantify these effects, predicting the molecule's kinetic stability and sites susceptible to electrophilic or nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Data for Benzamide Analogues This table presents representative data for related benzamide compounds to illustrate the outputs of DFT/FMO analysis. Specific values for this compound would require dedicated calculation.

Compound/DerivativeMethod/Basis SetE_HOMO (eV)E_LUMO (eV)Energy Gap (eV)
N-methyl benzamideDFT/B3LYP/6-31G-6.85-0.546.31
4-methoxybenzamideDFT/B3LYP/6-31G-6.42-0.685.74
4-nitrobenzamideDFT/B3LYP/6-31G-7.78-2.515.27

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of a ligand's activity.

For this compound, molecular docking could be employed to investigate its potential as an inhibitor of a specific enzyme, such as a protein kinase, a common target for benzamide-based drugs. bookpi.orgmdpi.com The process involves generating a three-dimensional model of the compound and placing it into the binding site of a target protein whose structure is known (e.g., from the Protein Data Bank). A scoring function then estimates the binding affinity (e.g., in kcal/mol), and the resulting poses reveal key interactions like hydrogen bonds, hydrophobic contacts, and π-stacking. mdpi.com

Studies on 4-methylbenzamide (B193301) derivatives have used docking to show how the benzamide moiety and its substituents interact with amino acid residues in the active site of kinases. nih.gov The 4-methyl group and the N-octyl chain of this compound would be critical for its binding mode. The octyl chain, being long and hydrophobic, could potentially access deep hydrophobic pockets within a receptor, while the benzamide core could form essential hydrogen bonds.

Table 2: Example Molecular Docking Results for a Benzamide Kinase Inhibitor This table illustrates typical results from a molecular docking study, showing binding affinity and key interactions for a representative benzamide derivative with a protein kinase target.

Target Protein (PDB ID)LigandBinding Affinity (kcal/mol)Interacting ResiduesInteraction Type
PDGFRα (e.g., 6JJM)4-methylbenzamide derivative-9.8Glu644, Asp846Hydrogen Bond
Val647, Leu848Hydrophobic
Phe847π-π Stacking

Quantitative Structure-Activity Relationship (QSAR) Modeling of Benzamide Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov To build a QSAR model, molecular descriptors (numerical representations of chemical properties) are calculated for a set of molecules with known activities. A mathematical model is then developed to correlate these descriptors with the activity.

A QSAR study involving this compound would require synthesizing and testing a series of related analogues where, for instance, the length of the N-alkyl chain or the substitution on the phenyl ring is varied. Descriptors for these compounds could include:

Topological descriptors: Related to the 2D structure and connectivity (e.g., molecular connectivity indices). nih.gov

Electronic descriptors: Such as HOMO/LUMO energies or dipole moment.

Steric/Shape descriptors: Describing the 3D shape of the molecule (e.g., Shadow indices). igi-global.com

Hydrophobic descriptors: Like the partition coefficient (LogP).

The resulting QSAR model, often a linear or non-linear equation, can predict the activity of new, untested compounds and provide insight into which molecular properties are most important for activity. leidenuniv.nlnih.gov For example, a QSAR model might reveal that increased hydrophobicity of the N-substituent positively correlates with the activity of N-substituted benzamides, suggesting that the N-octyl group in this compound could be beneficial for a particular biological endpoint. igi-global.com

Table 3: Example of a QSAR Model Equation for Benzamide Derivatives This table provides a generic example of a QSAR equation to illustrate how molecular descriptors are correlated with biological activity. The descriptors and coefficients are for illustrative purposes.

QSAR Model EquationStatistical Parameters
pIC₅₀ = 0.85(LogP) - 0.12(Shadow_XZ) + 1.5*(Jurs_WNSA_1) + 2.54r² = 0.84
q² = 0.75
F = 55.6

pIC₅₀: negative logarithm of the half-maximal inhibitory concentration; LogP: octanol-water partition coefficient; Shadow_XZ: a 2D shadow area descriptor; Jurs_WNSA_1: a charge-related descriptor; r²: correlation coefficient; q²: cross-validated correlation coefficient; F: Fischer statistic.

Mechanistic Computational Studies of Amide Bond Formation Pathways

Computational chemistry is also a powerful tool for elucidating reaction mechanisms, including the synthesis of amides. The formation of the amide bond in this compound, which could be synthesized from 4-methylbenzoic acid (or its derivatives) and n-octylamine, can be studied computationally to understand the reaction pathway, identify intermediates and transition states, and determine the rate-limiting step.

DFT calculations are commonly used to map the potential energy surface of a reaction. rsc.org For example, a study on the Al2O3-catalyzed transamidation between N-methyl benzamide and n-octylamine used DFT to propose a mechanism. rsc.orgscispace.com Such a study involves calculating the free energies of reactants, intermediates, transition states, and products. The energy barriers calculated for each step allow researchers to identify the most favorable reaction pathway. acs.org

For the synthesis of this compound, computational studies could compare different synthetic routes, such as direct amidation versus a route involving an activated carboxylic acid derivative. These studies can also explore the role of catalysts, predicting how they lower the activation energy of the reaction. rsc.orgresearchgate.net Insights from these calculations can help optimize reaction conditions, improve yields, and promote greener chemical processes. scispace.com

Table 4: Illustrative Energy Profile for a Proposed Amide Formation Step This table shows a hypothetical energy profile for a step in an amide synthesis reaction, as would be determined by DFT calculations.

SpeciesDescriptionRelative Free Energy (kcal/mol)
R-COOH + R'-NH₂Reactants0.0
TS1Transition state for tetrahedral intermediate formation+25.5
INT1Tetrahedral Intermediate+10.2
TS2Transition state for water elimination+30.1
R-CONH-R' + H₂OProducts-5.0

Structure Activity Relationship Sar Investigations of 4 Methyl N Octylbenzamide and Its Derivatives

Substituent Effects on the Benzamide (B126) Core and N-Alkyl Chain Length

The biological activity of benzamide derivatives is significantly influenced by the nature and position of substituents on the benzamide core and the length of the N-alkyl chain.

Benzamide Core Substituents:

The substitution pattern on the aromatic ring of the benzamide core plays a pivotal role in modulating biological activity. Studies on various N-substituted benzamides have revealed that the presence, type, and position of substituents can drastically alter their efficacy. For instance, in a series of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides, it was found that electronegative substituents in the para-position of the benzamide moiety increased the compound's potency as a positive allosteric modulator of the mGluR5 receptor. acs.org Specifically, a 4-nitro group resulted in a significant enhancement of activity. acs.org Conversely, in other studies on different benzamide series, the introduction of a chlorine atom or a nitro group on the phenyl ring led to a decrease in anti-proliferative activity against certain cancer cell lines. researchgate.net

The position of the substituent is also critical. Para-substituted halogens on the benzamide ring have been shown to optimize steric and electronic interactions with biological targets. In some cases, the addition of an acetyl group at the 4-position of the aromatic ring of N-substituted benzamides was found to inhibit the activity of transcription factors NF-kappaB and NFAT in T lymphocytes. nih.gov

The electronic nature of the substituents is a key determinant of activity. Electron-withdrawing groups (EWGs) on the benzamide ring can enhance activity in some contexts, while in others, electron-donating groups (EDGs) like methoxy (B1213986) groups have shown to positively influence antioxidant properties. nih.govacs.org

N-Alkyl Chain Length:

The length of the N-alkyl chain is another critical factor influencing the biological profile of these compounds. The octyl chain in 4-methyl-N-octylbenzamide contributes to the molecule's lipophilicity, which can enhance its ability to cross biological membranes, such as the blood-brain barrier. The investigation of analogues with varying alkyl chain lengths, from shorter chains like methyl or ethyl to longer ones, is essential to elucidate the optimal length for a specific biological target. rsc.org

Interactive Data Table: Effect of Benzamide Core Substitution on Biological Activity

Compound Series Substituent Position Effect on Activity Reference
N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamidesElectronegative groups (e.g., Nitro)paraIncreased potency acs.org
N-substituted benzamides (Anticancer)Chlorine, Nitro-Decreased anti-proliferative activity researchgate.net
N-substituted benzamides (T-cell modulation)Acetyl4Inhibition of NF-kappaB and NFAT nih.gov
Benzamide derivatives (Glucokinase activators)Electron-withdrawing groupBenzamide ringIncreased activity nih.gov
Amino-substituted benzamides (Antioxidant)Methoxy (electron-donating)-Positive influence on antioxidant properties acs.org

Elucidation of Key Structural Features for Biological Modulation

The biological activity of N-substituted benzamides is dictated by a combination of key structural features that enable them to interact effectively with their biological targets. These features include the benzamide moiety itself, the N-substituent, and the substitution pattern on the aromatic ring.

The benzamide functional group is a common scaffold in many biologically active molecules. evitachem.com The amide bond can participate in hydrogen bonding, a crucial interaction for binding to proteins and other biological macromolecules. The carbonyl oxygen can act as a hydrogen bond acceptor, while the amide N-H group can act as a hydrogen bond donor. mdpi.com

The N-substituent, which in the case of this compound is an octyl chain, plays a significant role in determining the compound's lipophilicity and steric bulk. The lipophilicity influences the compound's ability to traverse cell membranes and access its target, while the size and shape of the substituent can affect how well the molecule fits into a binding site.

The substitution on the benzamide's phenyl ring is another critical determinant of activity. As discussed previously, the electronic properties and the position of these substituents can fine-tune the molecule's interaction with its target. For instance, para-substituted halogens on the benzamide ring are thought to optimize both steric and electronic interactions. In some N-substituted benzamides, an acetyl group in the 4-position of the aromatic ring was found to be a key feature for inhibiting the activity of NF-kappaB and NFAT in T lymphocytes. nih.gov

Interactive Data Table: Key Structural Features and Their Roles

Structural Feature Potential Role in Biological Modulation Reference
Benzamide Amide GroupHydrogen bond donor and acceptor, scaffold for molecular recognition evitachem.commdpi.com
N-Alkyl Chain (e.g., Octyl)Modulates lipophilicity, influences membrane permeability and binding pocket fit
Para-Substituted HalogensOptimize steric and electronic interactions with the target
4-Acetyl GroupInhibition of specific transcription factors (NF-kappaB, NFAT) nih.gov

Pharmacophore Development and Evaluation for N-Substituted Benzamides

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For N-substituted benzamides, pharmacophore models have been developed to guide the design of new, more potent analogues. nih.govderpharmachemica.comnih.gov

A typical pharmacophore model for a class of biologically active compounds includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. For instance, a pharmacophore model developed for benzamide derivatives as HDAC2 inhibitors identified four key features: one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic region, and one aromatic ring. nih.gov Another study on benzamide derivatives as glucokinase activators also highlighted the importance of features like hydrogen bond acceptors and donors, aromatic rings, and hydrophobic groups. nih.gov

These models are constructed using a set of known active compounds (a training set). The identified pharmacophore can then be used to virtually screen large databases of chemical compounds to find new molecules that fit the model and are therefore likely to be active. nih.govnih.gov It can also be used to guide the chemical synthesis of novel derivatives with improved activity. derpharmachemica.com For example, a two-point pharmacophore was designed to create new N-substituted benzamides with potential anticonvulsant activity by defining the optimal distance between a hydrogen bond acceptor/donor and an aromatic center. derpharmachemica.com

Electronic and Steric Factor Analysis in Structure-Activity Correlations

The biological activity of a series of related compounds can often be quantitatively correlated with their physicochemical properties, such as electronic and steric factors. This approach, known as Quantitative Structure-Activity Relationship (QSAR), is a cornerstone of modern medicinal chemistry. doi.org

Electronic Factors:

The electronic properties of substituents on the benzamide ring significantly influence a molecule's reactivity and its interactions with biological targets. These effects are often described by parameters like the Hammett constant (σ), which quantifies the electron-donating or electron-withdrawing nature of a substituent. Studies have shown that for certain series of benzamides, there is a clear correlation between the electronic nature of the substituents and their biological activity. acs.org For example, the presence of electron-withdrawing groups at the para-position of the benzamide moiety in a series of mGluR5 modulators led to increased potency. acs.org In contrast, for other classes of benzamides, electron-donating groups may be more favorable. acs.org

Steric Factors:

The size and shape of a molecule and its substituents, or its steric properties, are also crucial for biological activity. Steric factors determine how well a molecule can fit into the binding site of a receptor or enzyme. Bulky substituents can either enhance binding by filling a hydrophobic pocket or hinder binding by sterically clashing with the target. The length and branching of the N-alkyl chain are key steric considerations. The reactivity of a molecule can also be influenced by steric factors, where bulky groups near a reaction center can hinder its accessibility. nih.gov

QSAR studies often employ various molecular descriptors to quantify these steric and electronic properties, allowing for the development of mathematical models that can predict the biological activity of new, unsynthesized compounds. doi.org

Interactive Data Table: Influence of Electronic and Steric Factors

Factor Description Impact on Biological Activity Reference
Electronic Electron-donating or electron-withdrawing nature of substituents.Can enhance or decrease binding affinity and reactivity depending on the specific target. acs.orgacs.org
Steric Size, shape, and bulkiness of the molecule and its substituents.Determines the fit within a biological target's binding site and can influence reactivity. nih.gov

Biological and Mechanistic Research Applications of N Substituted Benzamide Analogues

Studies on Enzyme Inhibition Mechanisms (e.g., Histone Deacetylases, Adaptor Protein 2-Associated Kinase 1)

N-substituted benzamides are a well-established class of enzyme inhibitors, with a primary focus on histone deacetylases (HDACs). researchgate.netnih.govmdpi.com HDACs are critical enzymes in epigenetic regulation, removing acetyl groups from histone proteins, which leads to chromatin compaction and transcriptional repression. mdpi.com Inhibitors of HDACs (HDACi) have emerged as important therapeutic agents, particularly in oncology. researchgate.netmdpi.com

The typical pharmacophore model for benzamide-based HDAC inhibitors consists of three key components:

Zinc-Binding Group (ZBG): The benzamide (B126) moiety itself often serves this function, coordinating with the zinc ion present in the catalytic site of most HDACs. researchgate.netrsc.org

Linker Region: An aliphatic or other connecting chain that positions the other components correctly within the enzyme's active site.

Cap Group: A terminal, often aromatic, group that interacts with the rim of the active site, frequently through hydrophobic interactions.

In the case of 4-methyl-N-octylbenzamide , the p-tolyl group (4-methylphenyl) acts as the cap, while the long, flexible N-octyl chain serves as the linker. The benzamide portion is positioned to interact with the enzyme's active site. Molecular docking studies on similar N-substituted benzamides have shown interactions like hydrogen bonds and van der Waals forces with HDAC2 and HDAC8. researchgate.net The design of these molecules is critical; for instance, the presence of a substituent at the 2-position of the phenyl ring and the heteroatoms of the amide are considered crucial for anti-proliferative activity. researchgate.net

While specific inhibitory concentration (IC50) values for this compound against specific HDAC isoforms are not widely published, research on analogous compounds provides insight. For example, various N-substituted benzamide derivatives have demonstrated anti-proliferative activities against cancer cell lines, with some showing efficacy comparable to established inhibitors like Entinostat (MS-275). researchgate.netresearchgate.net Other research has focused on developing benzamide derivatives with high selectivity for specific isoforms, such as HDAC6. nih.gov The exploration of benzamides as inhibitors extends to other enzyme families as well, including tyrosine kinases, where flexible linkers like the 4-(aminomethyl)benzamide (B1271630) fragment have been used to design potent inhibitors. mdpi.comnih.gov

Investigation of Antioxidant Properties and Radical Scavenging Mechanisms

The potential antioxidant activity of benzamide derivatives has been a subject of investigation, although they are not classic antioxidant structures like phenols or flavonoids. The primary mechanisms by which compounds scavenge free radicals are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). acs.org

For a benzamide derivative to possess significant antioxidant properties, it typically requires specific functional groups, most notably hydroxyl (-OH) groups on the aromatic rings. acs.orgnih.gov These groups can readily donate a hydrogen atom to a radical, stabilizing it and terminating radical chain reactions. Computational and experimental studies on amino- and hydroxy-substituted N-arylbenzamides have shown that the presence and position of these groups are the dominant factors in their antioxidant capacity. acs.orgnih.govresearchgate.net For instance, a trihydroxy-substituted benzamide derivative was identified as a promising lead compound with superior antioxidant potential compared to the reference antioxidant BHT. acs.orgnih.gov

This compound lacks the hydroxyl substitutions that are characteristic of potent phenolic antioxidants. Its structure, consisting of a benzamide core with a methyl group and an N-octyl chain, does not lend itself to efficient radical scavenging via the common mechanisms. The methyl group has a weak electron-donating effect, but without a hydroxyl group to activate, its impact on antioxidant capacity is minimal. Therefore, while the broader class of benzamides can be engineered for antioxidant activity, this compound itself is not predicted to be a strong antioxidant agent. acs.orgnih.gov Any observed activity would likely be weak and not its primary mode of biological action.

Research into Bacterial Efflux Pump Inhibition Strategies

Bacterial multidrug resistance (MDR) is a major global health threat, and efflux pumps are a key mechanism by which bacteria expel antibiotics, rendering them ineffective. nih.gov Efflux pump inhibitors (EPIs) are compounds that can block these pumps, thereby restoring the efficacy of existing antibiotics. nih.gov

Several classes of compounds have been investigated as EPIs, including peptidomimetics, arylpiperazines, and quinoline (B57606) derivatives. nih.gov A common feature of many EPIs is a degree of lipophilicity, which facilitates interaction with the bacterial membrane and the hydrophobic regions of the efflux pump proteins. The N-octyl chain of This compound provides significant lipophilicity, a characteristic that could be favorable for interacting with bacterial efflux pumps, such as the Resistance-Nodulation-Division (RND) family in Gram-negative bacteria. nih.gov

While there is no direct evidence of this compound acting as an EPI, related N-alkyl and benzamide structures have been explored in this context. For example, certain N-alkyl nitrobenzamides have shown potent antitubercular activity, potentially through the inhibition of essential mycobacterial enzymes. mdpi.com Riparins, which are naturally occurring benzamides, have been shown to inhibit the NorA efflux pump in Staphylococcus aureus. conicet.gov.ar Specifically, Riparin-B demonstrated a notable modulatory effect, increasing the efficacy of antibiotics like norfloxacin (B1679917) and ciprofloxacin (B1669076) against a NorA-overexpressing strain. conicet.gov.ar These findings suggest that the N-substituted benzamide scaffold is a viable starting point for the development of new EPIs. The specific combination of the p-tolyl head group and the N-octyl tail in this compound makes it a candidate for screening in efflux pump inhibition assays, representing a potential but currently unexplored research application.

Exploration of Molecular Interactions with Specific Biological Targets and Signaling Pathways

The biological activity of any compound is dictated by its molecular interactions with specific targets like proteins and nucleic acids. dergipark.org.trphyschemres.org For N-substituted benzamides, these interactions are often a combination of hydrogen bonding, hydrophobic interactions, and, in the case of metalloenzymes, coordination with a metal cofactor. researchgate.net

As discussed, a primary target for benzamides is the family of HDAC enzymes. Molecular docking studies on benzamide analogues reveal key interactions within the HDAC active site. researchgate.net The amide moiety typically forms hydrogen bonds with residues deep within the catalytic tunnel and coordinates to the active site zinc ion. rsc.org The terminal cap group, which in This compound is the p-tolyl group, interacts with hydrophobic residues at the surface entrance of the active site. nih.gov The N-octyl linker would occupy the hydrophobic channel of the active site, and its length and flexibility can influence isoform selectivity.

Inhibition of HDACs by benzamides can modulate various signaling pathways crucial for cell fate. mdpi.com By preventing the deacetylation of histones, HDAC inhibitors promote a more open chromatin structure, leading to the re-expression of silenced tumor suppressor genes like p21Waf1/CIP1. rsc.org This can induce cell cycle arrest, differentiation, and apoptosis. ajol.info Beyond histones, HDACs also deacetylate numerous non-histone proteins, including transcription factors and signaling molecules, meaning their inhibition can have widespread effects on cellular information flow. mdpi.com

While the primary focus has been on HDACs, the benzamide scaffold is versatile. Derivatives have been designed to target other enzymes, such as tyrosine kinases, by modifying the linker and cap groups to fit different active sites. nih.gov The specific molecular interactions and downstream signaling effects of this compound remain to be experimentally elucidated but are predicted to follow the patterns established by its chemical class, with a high likelihood of interacting with hydrophobic pockets in enzyme active sites.

Pre-clinical in vitro and model system biological evaluations for mechanistic insights

Pre-clinical in vitro studies are fundamental to characterizing the biological activity of a novel compound and understanding its mechanism of action. cbijournal.com For N-substituted benzamide analogues like this compound, a standard battery of assays is typically employed to evaluate their potential as therapeutic agents, particularly in oncology.

A primary step is the assessment of cytotoxicity or anti-proliferative activity against a panel of human cancer cell lines. The MTT assay is a common colorimetric method used for this purpose, which measures the metabolic activity of cells as an indicator of their viability. researchgate.netnih.govtjnpr.org Research on various N-substituted benzamides has documented their IC₅₀ values against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), K562 (leukemia), and HCT-116 (colon cancer). researchgate.netnih.gov

To gain deeper mechanistic insights beyond general cytotoxicity, further assays are conducted. Flow cytometry can be used to analyze the cell cycle distribution of treated cells, revealing whether a compound induces arrest at specific phases (e.g., G1/S or G2/M). ajol.info Apoptosis, or programmed cell death, is another key endpoint, often measured by detecting markers like Annexin V staining or the activation of caspases. For example, one study showed that an active benzamide derivative induced apoptosis by increasing the pre-G1 cell population. ajol.info

The table below presents example data from a study on analogous N-substituted benzamide derivatives, illustrating the type of information generated in pre-clinical evaluations. It is important to note that this data is for related compounds, not this compound itself.

Table 1: Example of In Vitro Anti-proliferative Activity of Analogue N-Substituted Benzamides Data represents IC₅₀ values (in µM) from MTT assays on various cancer cell lines for compounds structurally related to this compound. This data is illustrative of the evaluation process for this class of compounds.

Compound ID MCF-7 (Breast) MDA-MB-231 (Breast) K562 (Leukemia) A549 (Lung)
Analogue 13h > 40 11.23 ± 1.04 2.57 ± 0.21 22.31 ± 1.78
Analogue 13k 10.14 ± 0.98 9.76 ± 0.87 1.89 ± 0.15 11.56 ± 1.03
MS-275 (Control) 2.12 ± 0.18 3.56 ± 0.29 0.97 ± 0.08 4.21 ± 0.33

Source: Adapted from Chen T, et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. researchgate.net

These in vitro systems provide essential proof-of-concept and help to select the most promising candidates for further development. cbijournal.com

Q & A

Q. What are the standard synthetic routes for 4-methyl-N-octylbenzamide, and how is the product characterized?

  • Methodological Answer : The synthesis typically involves amidation reactions between 4-methylbenzoic acid derivatives and octylamine. A common approach includes activating the carboxylic acid group (e.g., via thionyl chloride to form an acyl chloride) followed by nucleophilic attack by the amine . Characterization relies on spectroscopic techniques:
  • NMR (¹H/¹³C) to confirm methyl and octyl chain integration.
  • IR spectroscopy to verify amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • Mass spectrometry (ESI-MS or GC-MS) for molecular weight validation .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer : A multi-technique approach is critical:
  • X-ray crystallography (for crystalline derivatives) resolves bond lengths and angles, confirming spatial arrangement .
  • ¹H NMR identifies proton environments (e.g., methyl groups at ~2.3 ppm, octyl chain protons at 0.8–1.6 ppm).
  • HPLC assesses purity, ensuring no residual reactants or byproducts .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis under varying conditions?

  • Methodological Answer : Yield optimization involves:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of octylamine.
  • Catalyst use : DMAP (4-dimethylaminopyridine) accelerates amidation .
  • Temperature control : Reflux conditions (80–100°C) balance reaction rate and side-product formation.
    Statistical tools like Design of Experiments (DoE) systematically evaluate parameter interactions .

Q. How can contradictory data in reaction outcomes (e.g., unexpected byproducts) be resolved?

  • Methodological Answer : Contradictions arise from competing pathways (e.g., hydrolysis of the acyl intermediate). Mitigation strategies include:
  • Kinetic monitoring (via in-situ FTIR or LC-MS) to track intermediate stability.
  • Computational modeling (DFT calculations) to identify transition states favoring amide formation over side reactions .
  • Isolation and characterization of byproducts via preparative chromatography .

Q. What advanced computational methods predict the physicochemical properties or bioactivity of this compound?

  • Methodological Answer :
  • Molecular dynamics simulations model solubility in lipid bilayers, relevant for drug delivery studies.
  • QSAR models correlate structural features (e.g., octyl chain length) with logP or receptor binding affinity.
  • Docking studies (using AutoDock Vina) predict interactions with biological targets (e.g., enzymes) .

Q. What safety protocols are critical for handling intermediates during this compound synthesis?

  • Methodological Answer :
  • Risk assessment : Evaluate hazards of acyl chlorides (corrosive) and amines (toxic) using tools like NFPA diamond ratings.
  • Engineering controls : Use fume hoods for volatile reagents.
  • Personal protective equipment (PPE) : Acid-resistant gloves and goggles .

Q. How does the octyl chain length influence the compound’s material science applications?

  • Methodological Answer :
  • Thermogravimetric analysis (TGA) measures thermal stability; longer alkyl chains increase melting points.
  • DSC (Differential Scanning Calorimetry) identifies phase transitions for polymer compatibility studies.
  • Langmuir-Blodgett films assess amphiphilic behavior in surface coatings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.